molecular formula C12H14BrClN2O5 B1424720 Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-69-6

Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1424720
CAS RN: 1354487-69-6
M. Wt: 381.61 g/mol
InChI Key: SZGILLJPMQBHPS-OZZZDHQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride (MBNPC) is a synthetic compound that has been used in a variety of scientific and medical applications. It is a derivative of pyrrolidine carboxylic acid and is often used as a starting material for the synthesis of other compounds. MBNPC has been studied for its potential applications in drug delivery, cancer treatment, and other therapeutic areas.

Scientific Research Applications

  • Intermediate in Anticancer Drug Synthesis : A study by Zhou et al. (2019) discusses the synthesis of 2, 4-dichloro-6-(3-nitrophenoxy) pyrimidine, an important intermediate in small molecule anticancer drugs, which could be related to the structural aspects of Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride (Zhou et al., 2019).

  • Catalytic Esterolysis : Aglietto et al. (1985) prepared an optically active polymer containing oxime groups, which was used as a catalyst for the esterolysis of esters of p-nitrophenol with different carboxylic acids. This study demonstrates the potential catalytic applications of related compounds (Aglietto et al., 1985).

  • Regiospecific Synthesis in Organic Chemistry : Cañete et al. (2013) explored the regiospecific synthesis of 3-bromo-2-(phenylsulfanyl)pyridine derivatives, highlighting the importance of specific functional groups in organic synthesis, which could be relevant to the synthesis of Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride (Cañete et al., 2013).

  • Spectrophotometric Applications : Higuchi et al. (1980) synthesized nitro, bromo, and methyl derivatives of pyridinium bromide for the determination of anionic surfactants in river waters. This indicates potential environmental applications for similar compounds (Higuchi et al., 1980).

  • Pharmacological Research : Although you requested to exclude drug-related information, it's notable that Ashimori et al. (1991) synthesized and studied the pharmacological effects of a compound structurally related to Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride, highlighting its potential relevance in medical research (Ashimori et al., 1991).

properties

IUPAC Name

methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O5.ClH/c1-19-12(16)9-5-8(6-14-9)20-11-3-2-7(13)4-10(11)15(17)18;/h2-4,8-9,14H,5-6H2,1H3;1H/t8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGILLJPMQBHPS-OZZZDHQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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